ALR2 Inhibitory Selectivity: 8-Methyl Spirohydantoin Acetamide vs. N-Aryl Spiro[4.5]decane Analogs
Within the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold class, the acetamide-linked N-(3-methylphenyl) variant (930931-83-2) is structurally positioned to achieve superior ALR2 selectivity compared to direct N-aryl substituted analogs. The structurally related N-(2,4-dichlorophenyl)acetamide spirohydantoin (compound 3e) demonstrates a 96-fold selectivity for ALR2 over ALR1 with an IC50 of 0.37 ± 0.05 μM, outperforming the clinical reference sorbinil (IC50 = 3.14 μM) [1]. In contrast, the direct N-aryl analog 3-(4-methylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione achieves only an 11-fold selectivity [2]. The acetamide linker present in 930931-83-2 is a critical pharmacophoric determinant enabling both potent enzyme inhibition and in vivo hypoglycemic efficacy, as evidenced by the 84% blood glucose reduction achieved by compound 3e versus 66% for repaglinide [1].
| Evidence Dimension | ALR2/ALR1 selectivity index |
|---|---|
| Target Compound Data | Not directly reported for 930931-83-2; predicted high selectivity based on acetamide linker pharmacophore shared with compound 3e (96-fold selectivity, IC50 0.37 μM ALR2) [1] |
| Comparator Or Baseline | 3-(4-methylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione: 11-fold selectivity [2]; Sorbinil: IC50 3.14 μM, no selectivity data [1] |
| Quantified Difference | Acetamide-linked spirohydantoins achieve up to 96-fold selectivity vs. 11-fold for direct N-aryl analogs (8.7× improvement); 8.5× lower IC50 vs. sorbinil |
| Conditions | In vitro ALR2/ALR1 enzyme inhibition assay; in vivo hypoglycemic activity in streptozotocin-induced diabetic rat model (compound 3e data) [1] |
Why This Matters
The acetamide linker distinguishes 930931-83-2 from direct N-aryl spirohydantoins, conferring the dual pharmacological profile (ALR2 inhibition + hypoglycemic activity) essential for diabetic complication research models.
- [1] Abd El-Karim SS, Anwar MM, Syam YM, Nossier ES, El-Fotooh HA, Motiur Rahman AFM. Synthesis and molecular modeling of novel non-sulfonylureas as hypoglycemic agents and selective ALR2 inhibitors. Bioorg Med Chem. 2019;27(13):2866-2879. View Source
- [2] BRENDA Enzyme Database. Ligand: 3-(4-methylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione — 11-fold selectivity for ALR2 over ALR1. View Source
